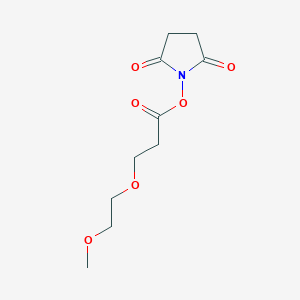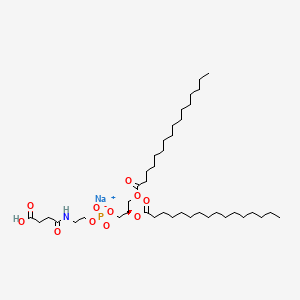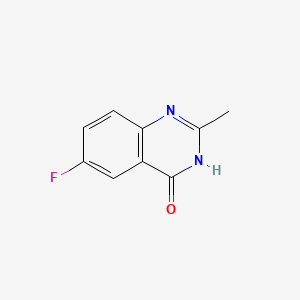![molecular formula C11H18O B575423 (2E)-2-[(2R,5R)-2-Methyl-5-propan-2-ylcyclopentylidene]acetaldehyde CAS No. 189040-37-7](/img/structure/B575423.png)
(2E)-2-[(2R,5R)-2-Methyl-5-propan-2-ylcyclopentylidene]acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-[(2R,5R)-2-Methyl-5-propan-2-ylcyclopentylidene]acetaldehyde is a specialized organic compound with the molecular formula C11H18O It is known for its unique structure, which includes a cyclopentylidene ring substituted with methyl and isopropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2R,5R)-2-Methyl-5-propan-2-ylcyclopentylidene]acetaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-5-(1-methylethyl)cyclopentanone with a suitable aldehyde under acidic or basic conditions to form the desired cyclopentylidene structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This often involves the use of catalysts and controlled temperature and pressure conditions to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming carboxylic acids or ketones depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopentylidene ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary but often involve the use of halogens or other electrophiles in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentylidene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(2E)-2-[(2R,5R)-2-Methyl-5-propan-2-ylcyclopentylidene]acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophiles, leading to various biochemical reactions. The cyclopentylidene ring structure also allows for unique interactions with enzymes and receptors, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methyl-5-(1-methylethyl)bicyclo[3.1.0]hex-2-ene: Similar in structure but differs in the presence of a double bond in the bicyclic ring.
Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)-: Contains a hydroxyl group instead of an aldehyde.
Uniqueness
(2E)-2-[(2R,5R)-2-Methyl-5-propan-2-ylcyclopentylidene]acetaldehyde is unique due to its specific cyclopentylidene structure and the presence of both methyl and isopropyl groups, which confer distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
189040-37-7 |
|---|---|
Molekularformel |
C11H18O |
Molekulargewicht |
166.264 |
IUPAC-Name |
(2E)-2-[(2R,5R)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde |
InChI |
InChI=1S/C11H18O/c1-8(2)10-5-4-9(3)11(10)6-7-12/h6-10H,4-5H2,1-3H3/b11-6+/t9-,10-/m1/s1 |
InChI-Schlüssel |
PFIRWKIUFQHTJL-ZDQCJSPPSA-N |
SMILES |
CC1CCC(C1=CC=O)C(C)C |
Synonyme |
Acetaldehyde, [2-methyl-5-(1-methylethyl)cyclopentylidene]-, (1E,2alpha,5alpha)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone, 1-(4-methylpentacyclo[4.2.0.02,5.03,8.04,7]octyl)- (9CI)](/img/new.no-structure.jpg)



![2-[(3-Chlorophenyl)methoxy]-6-methoxybenzonitrile](/img/structure/B575346.png)



